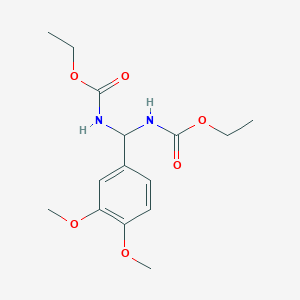

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

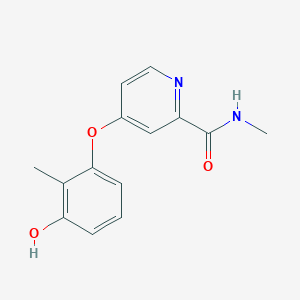

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate is a chemical compound with the molecular formula C15H22N2O6 . It has a molecular weight of 326.35 .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamic acid core, with a (3,4-dimethoxyphenyl)methylene group attached .Scientific Research Applications

Polymerization Catalysts

One study discusses the use of diethylbis(2,2′-bipyridine)Fe/MAO as an extremely active catalyst for the polymerization of 1,3-dienes, producing polymers with specific structures from various dienes. This research highlights the compound's role in creating materials with distinct properties, potentially applicable to designing new polymer materials with desired characteristics (Bazzini, Giarrusso, & Porri, 2002).

Synthesis and Charge Transfer

Another study involves the synthesis of dimeric compounds and their charge transfer complex formations with π-acceptors, indicating applications in creating materials for electronic devices or sensors. This work exemplifies how such chemical compounds can be foundational in developing new materials with specific electronic properties (Asker & Filiz, 2013).

Corrosion Inhibitors

Research on diethyltin N-[(2-oxyphenyl)methylene]phenylalaninates explores their synthesis, structure, and cytotoxic activity. While this study focuses on biological activity, the structural investigation of similar compounds can inform the design of corrosion inhibitors for various metals, protecting them from degradation in harsh environments (Liu, Zhang, Zheng, Wang, & Tian, 2016).

Corrosion Inhibition and Material Protection

Further research on phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid showcases the application of similar compounds in industrial processes, such as pickling. This demonstrates the role of chemical compounds in enhancing the durability and lifespan of materials in industrial settings (Gupta et al., 2017).

properties

IUPAC Name |

ethyl N-[(3,4-dimethoxyphenyl)-(ethoxycarbonylamino)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-5-22-14(18)16-13(17-15(19)23-6-2)10-7-8-11(20-3)12(9-10)21-4/h7-9,13H,5-6H2,1-4H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLVIWJDAULYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)

![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)

![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2534415.png)

![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)

![2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid](/img/structure/B2534417.png)

![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2534422.png)